molecular formula C13H14O3 B14354839 2-Oxohex-5-en-3-yl benzoate

2-Oxohex-5-en-3-yl benzoate

Katalognummer: B14354839
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: NXVFRNPIBGHKPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxohex-5-en-3-yl benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxohex-5-en-3-yl benzoate typically involves the esterification of benzoic acid with 2-oxohex-5-en-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and solvents can be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxohex-5-en-3-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Alcohols and other reduced forms of the ester.

    Substitution: Various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Oxohex-5-en-3-yl benzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Wirkmechanismus

The mechanism of action of 2-Oxohex-5-en-3-yl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with biological pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl benzoate: Another ester with a similar benzoate group but different alkyl chain.

    Methyl benzoate: Similar structure but with a methyl group instead of the 2-oxohex-5-en-3-yl moiety.

    Butyl benzoate: Features a butyl group attached to the benzoate.

Uniqueness

2-Oxohex-5-en-3-yl benzoate is unique due to its 2-oxohex-5-en-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoates may not be suitable.

Eigenschaften

Molekularformel

C13H14O3

Molekulargewicht

218.25 g/mol

IUPAC-Name

2-oxohex-5-en-3-yl benzoate

InChI

InChI=1S/C13H14O3/c1-3-7-12(10(2)14)16-13(15)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3

InChI-Schlüssel

NXVFRNPIBGHKPE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(CC=C)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.